(E,E,E)-Farnesyl Alcohol Azide: A Technical Guide for Researchers
(E,E,E)-Farnesyl Alcohol Azide: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Application of (E,E,E)-Farnesyl Alcohol Azide (B81097) in Bioconjugation and Proteomics.
For Researchers, Scientists, and Drug Development Professionals.
(E,E,E)-Farnesyl alcohol azide is a synthetically modified isoprenoid alcohol that serves as a powerful chemical tool for studying protein farnesylation, a critical post-translational modification. By mimicking the natural substrate, farnesyl pyrophosphate, this azide-containing analog is metabolically incorporated onto proteins by the enzyme farnesyltransferase. The terminal azide group then allows for the selective attachment of reporter molecules, such as fluorophores or biotin (B1667282), via bioorthogonal "click chemistry." This enables the visualization, identification, and quantification of farnesylated proteins, providing valuable insights into cellular signaling pathways and offering potential applications in drug discovery.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅N₃O | [2][3][4][5][6] |
| Molecular Weight | 263.38 g/mol | |
| CAS Number | 851667-96-4 | [2][4] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [2][4] |
| Storage | Solution at -20°C for up to 2 years |
Synthesis and Spectroscopic Data
The synthesis of (E,E,E)-farnesyl alcohol azide typically proceeds from the commercially available (E,E)-farnesol. A common synthetic route involves the conversion of the primary alcohol to a good leaving group, such as a bromide, followed by nucleophilic substitution with an azide salt.
While a specific, detailed protocol for the synthesis of (E,E,E)-farnesyl alcohol azide is not widely published in a single source, a plausible two-step synthesis can be inferred from established organic chemistry methods.
Step 1: Synthesis of (E,E)-Farnesyl Bromide from (E,E)-Farnesol
A detailed procedure for this conversion is available in the literature.[7] The reaction involves treating (E,E)-farnesol with methanesulfonyl chloride and triethylamine (B128534) to form the mesylate in situ, which is then displaced by bromide ions from lithium bromide.
Step 2: Synthesis of (E,E,E)-Farnesyl Alcohol Azide from (E,E)-Farnesyl Bromide
The conversion of the allylic bromide to the corresponding azide is a standard nucleophilic substitution reaction. This is typically achieved by reacting the bromide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Due to the lack of publicly available experimental spectra for (E,E,E)-farnesyl alcohol azide, researchers should rely on a combination of spectroscopic techniques to confirm the identity and purity of the synthesized compound. Expected spectral features include:
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¹H NMR: Signals corresponding to the vinyl protons, methylene (B1212753) groups, and methyl groups of the farnesyl backbone. The methylene protons adjacent to the azide group would show a characteristic chemical shift.
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¹³C NMR: Resonances for the 15 carbon atoms of the farnesyl structure. The carbon atom attached to the azide group will have a distinct chemical shift compared to the corresponding carbon in farnesol.
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FTIR: A characteristic strong absorption band for the azide (N₃) stretching vibration, typically observed around 2100 cm⁻¹.
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Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (263.38 g/mol ).
Experimental Protocols and Applications
The primary application of (E,E,E)-farnesyl alcohol azide is in the metabolic labeling and subsequent detection of farnesylated proteins using a "tagging-via-substrate" approach. This methodology allows for the study of the "farnesylome" in various biological contexts.
Signaling Pathway: Ras Protein Farnesylation and Membrane Localization
Protein farnesylation is a crucial step in the activation and membrane localization of many signaling proteins, most notably the Ras family of small GTPases.[1][2][3] The farnesyl group acts as a hydrophobic anchor, facilitating the association of these proteins with the inner leaflet of the plasma membrane, a prerequisite for their interaction with downstream effectors. The following diagram illustrates the role of farnesylation in the Ras signaling pathway.
Caption: Role of Farnesylation in Ras Signaling.
Experimental Workflow: Metabolic Labeling and Detection of Farnesylated Proteins
The general workflow for utilizing (E,E,E)-farnesyl alcohol azide involves three main stages: metabolic labeling, cell lysis, and click chemistry-based detection.
Caption: Farnesylated Protein Analysis Workflow.
Detailed Methodologies
1. Metabolic Labeling of Cultured Cells
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Culture cells to 70-80% confluency.
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Replace the culture medium with fresh medium containing (E,E,E)-farnesyl alcohol azide. The optimal concentration and incubation time should be determined empirically for each cell line, but a starting point is 10-50 µM for 12-24 hours.
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To enhance incorporation, co-incubation with a statin (e.g., lovastatin) can be used to inhibit the endogenous mevalonate (B85504) pathway, which produces farnesyl pyrophosphate.
2. Cell Lysis and Protein Quantification
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Buffers containing primary amines like Tris should be avoided if a copper-catalyzed click reaction is planned, as they can interfere with the catalysis.
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Clarify the lysate by centrifugation and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence
This protocol is adapted for labeling proteins in a cell lysate prior to SDS-PAGE.
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To 50-100 µg of protein lysate, add the following components in order:
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Alkyne-fluorophore (e.g., alkyne-TAMRA) to a final concentration of 25-50 µM.
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Freshly prepared 50 mM solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to a final concentration of 1 mM.
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A copper(I) ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), to a final concentration of 100 µM.
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50 mM copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.
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Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
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Quench the reaction by adding EDTA to a final concentration of 10 mM.
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Prepare the samples for SDS-PAGE by adding loading buffer and heating.
4. In-Gel Fluorescence Scanning
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After electrophoresis, the gel can be directly visualized using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
5. Sample Preparation for Mass Spectrometry-Based Proteomics
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For proteomic analysis, a biotin-alkyne reporter is typically used in the click reaction.
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After the click reaction, the biotinylated proteins are enriched using streptavidin-conjugated beads.
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The beads are washed extensively to remove non-specifically bound proteins.
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The enriched proteins are then either eluted from the beads or digested directly on the beads with a protease such as trypsin.
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The resulting peptides are desalted and analyzed by LC-MS/MS for protein identification.
Conclusion
(E,E,E)-Farnesyl alcohol azide is an invaluable tool for the study of protein farnesylation. Its ability to be metabolically incorporated into proteins and subsequently tagged via click chemistry allows for a wide range of applications, from the visualization of specific farnesylated proteins to global proteomic analysis of the farnesylome. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental protocols to aid researchers in utilizing this powerful chemical probe in their studies of cellular signaling and drug development.
References
- 1. youtube.com [youtube.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Farnesyl Alcohol Azide | CAS 851667-96-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
